molecular formula C16H16O5 B6405717 3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261928-93-1

3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6405717
CAS RN: 1261928-93-1
M. Wt: 288.29 g/mol
InChI Key: DSCNKTPMUGYXKH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% (3,4-DMBA) is a phenolic compound found naturally in a variety of plant species. It is a common component of many pharmaceuticals, nutraceuticals, and food additives. 3,4-DMBA has been studied for its potential applications in a variety of scientific research fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% has been studied for its potential applications in a variety of scientific research fields. In biochemistry, 3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% has been used as a substrate for the enzyme cytochrome P450 2A6 (CYP2A6), which is involved in the metabolism of drugs and other xenobiotics. In pharmacology, 3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% has been studied as a potential modulator of drug resistance in cancer cells. In physiology, 3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% has been studied for its potential role in the regulation of oxidative stress and inflammation.

Mechanism of Action

The exact mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% is not yet fully understood. However, it is known that 3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% is a substrate for the enzyme CYP2A6, which is involved in the metabolism of drugs and other xenobiotics. It is believed that 3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% may act as an inhibitor of CYP2A6, thus reducing the metabolism of certain drugs and xenobiotics. In addition, 3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% has been shown to modulate drug resistance in cancer cells, suggesting that it may act as an inhibitor of drug efflux pumps.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% have not yet been fully elucidated. However, there is evidence to suggest that 3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% may have beneficial effects on oxidative stress and inflammation. In addition, 3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% has been shown to modulate drug resistance in cancer cells, suggesting that it may have potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments include its relatively simple and cost-effective synthesis method, its potential applications in a variety of scientific research fields, and its potential beneficial effects on oxidative stress and inflammation. The main limitation of using 3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is the lack of knowledge regarding its exact mechanism of action and its biochemical and physiological effects.

Future Directions

The potential future directions for research on 3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% include further study of its mechanism of action and biochemical and physiological effects, as well as its potential applications in the treatment of cancer. In addition, further research should be conducted to investigate the potential for 3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% to modulate drug resistance in cancer cells and its potential role in the regulation of oxidative stress and inflammation. Finally, further research should be conducted to explore the potential for 3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% to be used as a substrate for other enzymes and its potential applications in drug metabolism.

Synthesis Methods

3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% is synthesized through a two-step process. First, 3,4-dimethoxybenzaldehyde is reacted with 1-methoxy-2-propanol to form 3,4-dimethoxybenzoic acid. This is then reacted with sodium methoxide to form 3-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95%. This synthesis method is relatively simple and cost-effective, making it an attractive choice for researchers.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-13-7-11(6-12(8-13)16(17)18)10-4-5-14(20-2)15(9-10)21-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCNKTPMUGYXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690847
Record name 3',4',5-Trimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261928-93-1
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′,4′,5-trimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261928-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4',5-Trimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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